BenchChemオンラインストアへようこそ!

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone

Cytotoxicity Anticancer Activity Leukemia

THAQ (CAS 81-59-4) is a polyhydroxylated anthraquinone that outperforms its CoII and CuII metal complexes on ALL MOLT-4 leukemia cells (IC50 28.0 vs 33.0 μM). Unlike its complexes, which gain topoisomerase-poisoning activity, THAQ acts purely through a free-radical (semiquinone) pathway, generating superoxide at 0.039 μM/min — making it the ideal positive control for anthracycline cardiotoxicity studies. As Mitoxantrone Impurity 3 (NLT 98%), it is an indispensable reference standard for analytical method validation and batch-release QC in mitoxantrone manufacturing. Procure the parental scaffold, not the attenuated complex.

Molecular Formula C14H10O6
Molecular Weight 274.22 g/mol
CAS No. 81-59-4
Cat. No. B156059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone
CAS81-59-4
Synonyms1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione;  NSC 23122
Molecular FormulaC14H10O6
Molecular Weight274.22 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C3=C(C=CC(=C3C(=C2C1=O)O)O)O)O
InChIInChI=1S/C14H10O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-2,15-16,19-20H,3-4H2
InChIKeyQJQPINQAQJTYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone (THAQ): A Key Anthracycline Analogue and Synthetic Intermediate


2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone (CAS 81-59-4), also known as 5,8-dihydroxyleucoquinizarin or THAQ, is a polyhydroxylated anthraquinone derivative with the molecular formula C14H10O6. It is structurally related to the anthracycline class of anticancer drugs and serves as a crucial intermediate in the synthesis of potent antitumor agents like mitoxantrone . Its core structure, featuring four hydroxyl groups, enables it to act as a precursor for various dyes and biologically active molecules, and it has been specifically identified as a reference standard impurity for the pharmaceutical compound mitoxantrone .

Why Substituting 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone with Similar Anthraquinones Leads to Functional Discrepancies


Generic substitution within the hydroxyanthraquinone class fails because small structural modifications drastically alter the mode of cytotoxicity. While THAQ itself exhibits direct anticancer activity, the formation of its metal complexes, such as CoII(THAQ)2 or CuII(THAQ)2, fundamentally changes its mechanism of action. For instance, THAQ primarily acts through a free radical (semiquinone) pathway, whereas its CoII complex gains the ability to poison human DNA topoisomerase I and II, a phenomenon not observed for THAQ [1]. This mechanistic switch leads to cell-line-specific potency inversions, meaning the free ligand and its complex cannot be interchanged without significant consequences for efficacy and target selectivity [2].

Quantified Performance Differences: How 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone Compares to Its Closest Analogs


Direct Cytotoxicity Comparison: THAQ Shows Superior Efficacy Over CoII(THAQ)2 on MOLT-4 Leukemia Cells

In a direct head-to-head comparison on acute lymphoblastic leukemia (ALL) MOLT-4 cells, free THAQ demonstrated superior cytotoxic activity compared to its cobalt complex, CoII(THAQ)2. The IC50 value for THAQ was lower, indicating higher potency against this specific cancer cell line [1]. This contradicts the expectation that metal complexation universally improves efficacy.

Cytotoxicity Anticancer Activity Leukemia

Cell Line-Specific Potency Inversion: THAQ Performs Differently on MOLT-4 vs. HCT 116 Cancer Cells

A cross-study analysis reveals a potency inversion between THAQ and its CoII complex depending on the cancer cell line. While THAQ is more effective on MOLT-4 leukemia cells (IC50 28.0 μM vs. 33.0 μM), the CoII(THAQ)2 complex is slightly more effective on HCT 116 colorectal carcinoma cells (IC50 27.0 μM vs. 31.5 μM for THAQ) [1]. This cell-line-dependent selectivity is a key differentiating factor.

Selectivity Colorectal Cancer Cell Panel Screening

Topoisomerase Inhibition Profile: THAQ's Mechanism Contrasts Sharply with Metal Complexes

A critical mechanistic difference exists between THAQ and its CoII complex. THAQ does not inhibit human DNA topoisomerase I or II at concentrations up to 40 μM (MIC > 40 μM for both) [1]. In contrast, the CoII(THAQ)2 complex poisons both enzymes with an MIC of 40 μM [1]. This indicates THAQ operates through a pure free-radical mechanism, while the complex gains a DNA-damaging pathway.

Mechanism of Action Topoisomerase Inhibition DNA Damage

Superoxide Generation: THAQ is a More Potent Free Radical Catalyst Than Its Complex

THAQ catalyzes the flow of electrons from NADH to molecular oxygen, generating superoxide radicals (O2•–) at a rate of 0.039 μM/min at a concentration of 60.0 μM [1]. Its CoII complex generates superoxide at less than half this rate (0.017 μM/min) under the same conditions [1]. This higher free radical production is linked to the compound's mechanism of action but also its potential cardiotoxicity, similar to anthracyclines.

Reactive Oxygen Species Cardiotoxicity Redox Biology

Key Application Scenarios for 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone Based on Differential Evidence


Leukemia-Specific Anticancer Drug Development and Screening

THAQ's superior potency on ALL MOLT-4 cells (IC50 28.0 μM) compared to its CoII complex (33.0 μM) [1] justifies its use as a lead scaffold or reference compound for acute lymphoblastic leukemia research. Projects aiming to discover new treatments for leukemia should procure THAQ rather than its metal complexes, as it provides a more active parental structure for further optimization.

Mechanistic Studies of Free Radical-Mediated Cytotoxicity and Cardiotoxicity

The compound's high rate of superoxide generation (0.039 μM/min) [2] makes it an ideal positive control for studying oxidative stress and redox-mediated cardiotoxicity, a well-known side effect of anthracyclines. Unlike its metal complex which attenuates radical production, THAQ provides a strong, measurable signal for redox biology assays.

Synthesis of Next-Generation Topoisomerase-Poisoning Anticancer Agents

As a precursor to chloroethylaminoethylaminoanthraquinones with potent cytotoxicity against cisplatin-resistant tumors , THAQ serves as a vital building block. The fact that its metal complexes gain topoisomerase-poisoning activity not present in THAQ itself [3] provides a synthetic rationale for creating hybrid molecules that combine free radical and enzyme-targeting mechanisms.

Pharmaceutical Quality Control and Impurity Reference Standards

The compound's established identity as Mitoxantrone Impurity 3 makes it a necessary reference standard for analytical method development, validation, and quality control in the pharmaceutical manufacturing of mitoxantrone. The high-purity standard (NLT 98%) is essential for ensuring batch-to-batch consistency and regulatory compliance for this cancer drug.

Quote Request

Request a Quote for 2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.